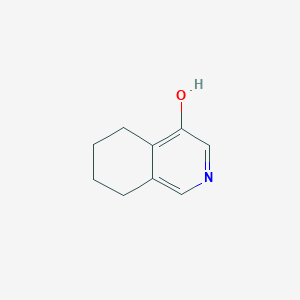

1-吡咯烷基甲基哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

化学

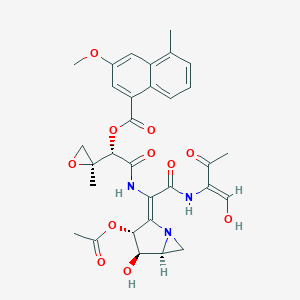

在化学中,替米考辛被用作模型化合物来研究大环内酯类抗生素的合成和反应性。 研究人员探索其化学性质并开发新的合成路线以提高其功效并减少副作用 .

生物学

在生物学研究中,替米考辛用于研究细菌耐药机制以及抗生素与细菌细胞之间的相互作用。 它有助于理解大环内酯类抗生素如何抑制细菌蛋白质合成 .

医学

在兽医学中,替米考辛被广泛用于治疗牛和羊的呼吸道感染。 其持久的效果和靶向感染部位的能力使其成为兽医的宝贵工具 .

工业

在制药行业,替米考辛以 Micotil 商标生产和销售。 它用于各种制剂治疗牲畜的呼吸道疾病,有助于提高农场动物的整体健康和生产力 .

准备方法

合成路线和反应条件

替米考辛由泰乐菌素合成,泰乐菌素是另一种大环内酯类抗生素。 . 反应条件通常涉及使用有机溶剂和催化剂来促进化学转化。

工业生产方法

替米考辛的工业生产涉及使用优化反应条件的大规模化学合成,以确保高产率和纯度。 该过程包括严格的质量控制措施,以满足兽药监管标准 .

化学反应分析

反应类型

替米考辛会发生各种化学反应,包括:

氧化: 替米考辛可以被氧化形成不同的衍生物。

还原: 还原反应可以改变替米考辛中的官能团。

取代: 取代反应可以将新的官能团引入替米考辛分子中。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂和各种有机溶剂。 反应条件通常涉及控制温度和 pH 值,以确保所需的化学转化 .

主要产品

这些反应形成的主要产物包括具有修饰的药理学特性的各种替米考辛衍生物。 这些衍生物正在研究其在兽医学中的潜在应用 .

作用机制

替米考辛通过抑制细菌蛋白质合成发挥作用。它与细菌核糖体的 50S 核糖体亚基结合,阻止翻译过程中肽链的延伸。 这种作用有效地阻止了细菌的生长和复制 . 替米考辛还作为一种钙通道阻滞剂,这会导致其对人类的心脏毒性作用 .

相似化合物的比较

类似化合物

泰乐菌素: 一种类似于替米考辛的大环内酯类抗生素,用于兽医学治疗呼吸道感染。

红霉素: 另一种用于人和兽医学的大环内酯类抗生素。

阿奇霉素: 一种广泛使用的大环内酯类抗生素,具有更广泛的活性。

独特性

替米考辛的独特之处在于其持久的效果和靶向肺部感染部位的能力。 它专门为兽医学而制备,与其他大环内酯类抗生素相比,对某些细菌菌株的活性增强 .

属性

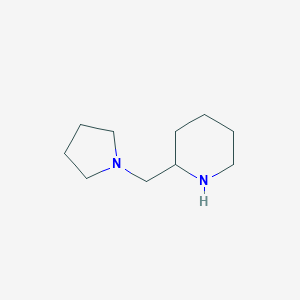

IUPAC Name |

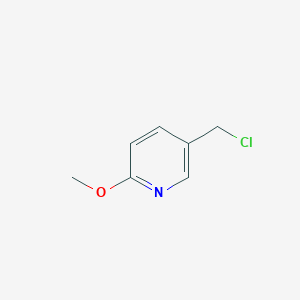

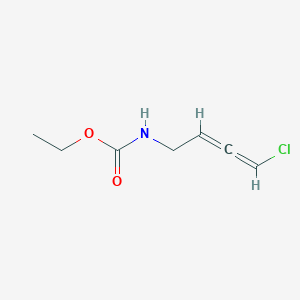

2-(pyrrolidin-1-ylmethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h10-11H,1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJCBYJAVZCDCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100158-63-2 |

Source

|

| Record name | 100158-63-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the structure of these compounds contribute to their high selectivity for the kappa opioid receptor?

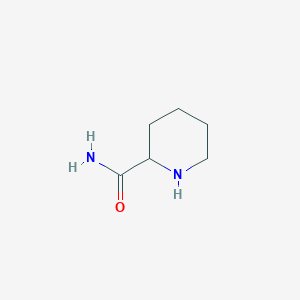

A1: The research highlights the importance of specific structural features in (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives for their kappa opioid receptor selectivity. []

- Active Conformation: Computational studies and 1H NMR analysis revealed that an essential structural element for activity is a torsional angle (N1C2C7N8) of 60 degrees within the pharmacophore. This specific conformation likely facilitates optimal interaction with the kappa opioid receptor binding site. []

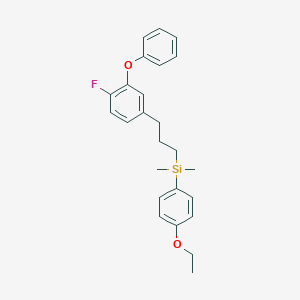

- Arylacetic Moiety Substitution: The presence of electron-withdrawing and lipophilic substituents in the para and/or meta positions of the arylacetic moiety significantly influences analgesic activity and kappa affinity. These substituents likely contribute to binding affinity and selectivity through electronic and hydrophobic interactions with the receptor. []

Q2: What is the significance of the observed in vivo analgesic activity of these compounds?

A2: The study demonstrates the in vivo analgesic potential of (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives using the mouse tail-flick model, a standard preclinical assay for assessing pain relief. []

- Potency: One of the lead compounds, (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine hydrochloride (compound 14), exhibited an ED50 of 0.05 mg/kg (subcutaneous administration). This indicates that it is 25 times more potent than morphine and 16 times more potent than the established kappa ligand U-50488 in this model. []

- Therapeutic Potential: This substantial increase in potency compared to existing analgesics suggests that (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives have the potential to be developed into highly effective painkillers. Their high selectivity for the kappa opioid receptor may also translate into a reduced risk of undesirable side effects often associated with mu opioid agonists, such as morphine. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)